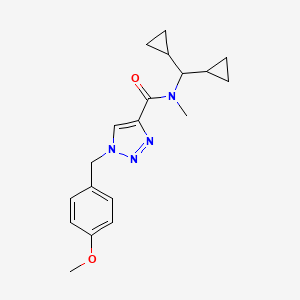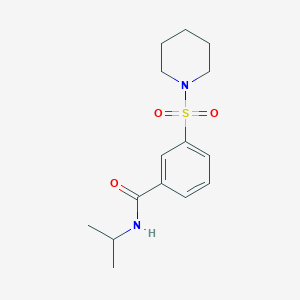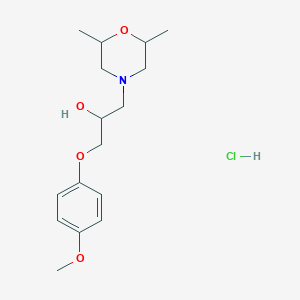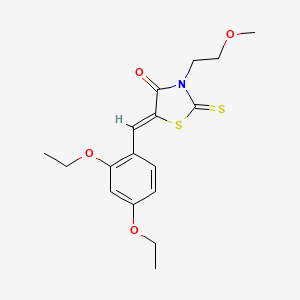![molecular formula C17H15FN2O2 B5207571 2-(3-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile](/img/structure/B5207571.png)
2-(3-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound belongs to the class of acrylonitrile derivatives and has been shown to have potent inhibitory activity against several kinases that are involved in cancer cell growth and proliferation.
作用機序
2-(3-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile works by binding to the ATP-binding site of kinases and inhibiting their activity. It has been shown to have a high selectivity for BTK, ITK, and TXK, and has minimal activity against other kinases. By inhibiting B-cell and T-cell receptor signaling pathways, this compound can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and physiological effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies. It has been tested in various cancer cell lines and animal models, and has been shown to inhibit tumor growth and improve survival rates. In addition, this compound has been shown to have a good safety profile, with no significant toxicity observed in animal studies.
実験室実験の利点と制限
One of the main advantages of 2-(3-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile is its high selectivity for BTK, ITK, and TXK, which makes it a promising candidate for cancer treatment. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for this compound.
将来の方向性
There are several future directions for the research and development of 2-(3-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile. One potential application of this compound is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. In addition, this compound may have potential as a combination therapy with other anti-cancer drugs, such as immune checkpoint inhibitors and chemotherapy agents. Further studies are needed to determine the optimal combination and dosage of these drugs. Finally, the development of more soluble formulations of this compound may improve its efficacy and ease of administration in clinical settings.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has been developed as a potential treatment for various types of cancer. Its high selectivity for BTK, ITK, and TXK make it a promising candidate for cancer treatment, and it has been shown to have potent anti-tumor activity in preclinical studies. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential as a combination therapy with other anti-cancer drugs.
合成法
The synthesis of 2-(3-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile involves several steps, starting from the reaction of 3-fluorophenylboronic acid with 5-(4-morpholinyl)-2-furancarboxaldehyde in the presence of a palladium catalyst to obtain 2-(3-fluorophenyl)-3-(5-(4-morpholinyl)-2-furyl)acrylaldehyde. This intermediate is then reacted with malononitrile in the presence of a base to yield this compound. The overall yield of this synthesis is around 20%, and the purity of the final product can be improved by recrystallization.
科学的研究の応用
2-(3-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile has been extensively studied for its potential as a cancer treatment. It has been shown to have potent inhibitory activity against several kinases, including BTK, ITK, and TXK, which are involved in B-cell receptor signaling and T-cell receptor signaling pathways. These pathways are critical for the survival and proliferation of cancer cells, and inhibition of these kinases can lead to apoptosis and cell death.
特性
IUPAC Name |
(E)-2-(3-fluorophenyl)-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c18-15-3-1-2-13(10-15)14(12-19)11-16-4-5-17(22-16)20-6-8-21-9-7-20/h1-5,10-11H,6-9H2/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAAUWYBQXJOPG-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(O2)C=C(C#N)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(O2)/C=C(/C#N)\C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5207499.png)
![N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5207514.png)



![5-imino-6-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5207538.png)
![4-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)butanoic acid](/img/structure/B5207542.png)
![4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5207558.png)

![dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate](/img/structure/B5207567.png)
![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5207568.png)
![N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]-4-methoxybenzamide](/img/structure/B5207570.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5207581.png)
